molecular formula C9H9ClN4O4 B2830909 3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol CAS No. 372975-34-3

3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol

Cat. No.: B2830909
CAS No.: 372975-34-3
M. Wt: 272.65
InChI Key: MEDGYQJLQCPHTI-UHFFFAOYSA-N
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Description

3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol is a chemical compound known for its applications in fluorescence and colorimetric analysis. It is a derivative of benzoxadiazole, a class of compounds widely used in various scientific fields due to their unique chemical properties.

Properties

IUPAC Name

3-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O4/c10-5-4-6(11-2-1-3-15)9(14(16)17)8-7(5)12-18-13-8/h4,11,15H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDGYQJLQCPHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1NCCCO)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol typically involves the reaction of 7-chloro-4-nitro-2,1,3-benzoxadiazole with 3-aminopropanol under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol is widely used in scientific research due to its fluorescent properties. It is employed in:

    Chemistry: As a fluorescent probe for detecting various analytes in chromatographic analysis.

    Biology: In the labeling of biomolecules for fluorescence microscopy and flow cytometry.

    Medicine: For the development of diagnostic assays and imaging agents.

    Industry: In the production of fluorescent dyes and pigments.

Mechanism of Action

The compound exerts its effects primarily through its ability to fluoresce upon excitation with light. The benzoxadiazole moiety is responsible for the fluorescence, which can be enhanced or quenched depending on the chemical environment. This property makes it useful for detecting and quantifying various substances in complex mixtures .

Comparison with Similar Compounds

Biological Activity

3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

The chemical formula for this compound is C₉H₉ClN₄O₄, with a molecular weight of approximately 258.62 g/mol. The compound features a benzoxadiazole moiety known for its fluorescent properties and potential applications in bioimaging and drug development.

Research indicates that compounds containing the benzoxadiazole structure can interact with various biological targets. The nitro group in the structure may play a crucial role in modulating biological activity by forming reactive intermediates that can interact with cellular macromolecules.

Inhibition of Bacterial Sortases

A study highlighted the potential of benzoxadiazole derivatives in inhibiting bacterial sortases, which are enzymes critical for the virulence of pathogens like Staphylococcus aureus and Listeria monocytogenes. The compound was shown to reduce the virulence factor expression without significantly affecting bacterial growth, suggesting a targeted approach to anti-virulence therapy .

Biological Activity Summary Table

Activity Pathogen/Target IC50 (µM) MIC (µM) Effect
Sortase A inhibitionStaphylococcus aureus34.2>678Reduces virulence without growth inhibition
Sortase A inhibitionListeria monocytogenes37.24933.44Decreases cell adhesion
CytotoxicityHuman cell linesN/AN/AModerate toxicity observed

Case Studies

  • Anti-Virulence Activity : In a murine model infected with S. aureus, treatment with this compound resulted in a significant reduction in mortality rates when administered at lower doses (20 mg/kg), demonstrating its potential as an anti-infective agent .
  • Fluorescent Probes : The compound's benzoxadiazole moiety has been utilized in bioimaging studies due to its fluorescent properties. It has been shown to selectively stain bacterial cells, aiding in the visualization of infections in live models .

Toxicological Profile

Preliminary toxicological assessments indicate that while the compound exhibits low acute oral toxicity (LD50 > 2000 mg/kg), it may act as a skin sensitizer and irritant based on local lymph node assays conducted in animal models . Further studies are needed to fully elucidate its safety profile.

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Temperature60–80°CPrevents ring decomposition
SolventDMFEnhances nucleophilicity
Reaction Time6–8hMinimizes byproduct formation

Q. Table 2: Spectral Signatures

TechniqueKey PeaksStructural Assignment
¹H NMRδ 7.8–8.2 ppm (aromatic H)Benzoxadiazole ring
IR1520–1560 cm⁻¹ (NO₂ stretch)Nitro group
MSm/z 312.7 (M⁺)Molecular ion

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